isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
Overview
Description
Isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate is a complex organic compound with significant implications in various scientific fields. This compound exhibits unique chemical properties due to the presence of multiple functional groups, including pyrazole rings and difluoromethyl groups, which contribute to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate can be achieved through a multi-step process involving the formation of pyrazole rings followed by subsequent functionalization Typically, the reaction begins with the cyclization of appropriate precursors to form the pyrazole core
Industrial Production Methods
On an industrial scale, the production of this compound requires stringent control of reaction conditions such as temperature, pressure, and the presence of catalysts to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: : Selective reduction can lead to the formation of reduced analogs with altered chemical properties.
Substitution: : The presence of reactive functional groups allows for substitution reactions, where different atoms or groups can replace existing ones.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: : Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives with modified electronic and steric properties, potentially leading to new applications in different fields.
Scientific Research Applications
Chemistry
In chemistry, isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate is utilized as a building block for synthesizing more complex molecules, contributing to the development of new materials and catalysts.
Biology
The compound's unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery. It can be used to probe enzyme mechanisms and explore protein-ligand interactions.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals due to its ability to modulate biological pathways. It may serve as a lead compound for designing new drugs targeting specific diseases.
Industry
Industrially, this compound can be employed in the synthesis of advanced materials with tailored properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl and pyrazole moieties contribute to its binding affinity and specificity, enabling it to modulate various biochemical pathways. These interactions can lead to changes in cellular functions, providing insights into its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-({[1-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate: : Similar structure but lacks the difluoromethyl group.
Isopropyl 4-({[1-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate: : Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of isopropyl 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate lies in its specific substitution pattern, which imparts distinct electronic and steric properties, differentiating it from other similar compounds and enabling unique interactions in various chemical and biological contexts.
And there you have it! A deep dive into the fascinating world of this compound. Science, eh?
Properties
IUPAC Name |
propan-2-yl 4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N5O3/c1-4-20-7-10(11(19-20)13(23)24-8(2)3)17-12(22)9-5-6-21(18-9)14(15)16/h5-8,14H,4H2,1-3H3,(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFTUZHZYHFLFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2=NN(C=C2)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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